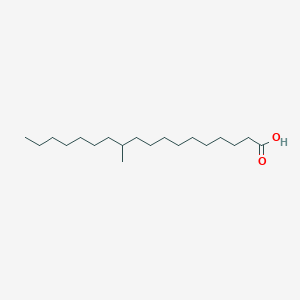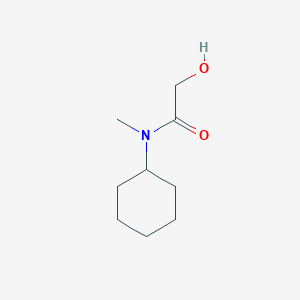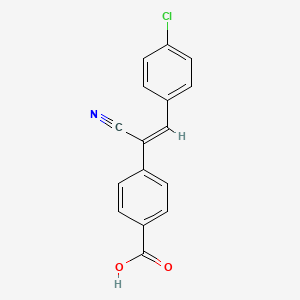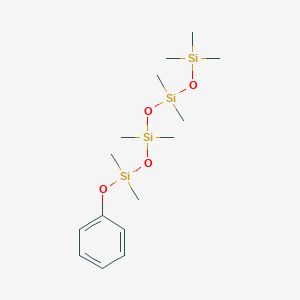
N~1~,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two tetramethyl groups attached to a diazocine ring, which is further substituted with dicarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide typically involves the reaction of tetramethyl-1,4-diazocine with suitable carboxylic acid derivatives under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as triethylamine to facilitate the reaction. The reaction is carried out at elevated temperatures, usually around 80-100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.
Substitution: Various nucleophiles (e.g., halides, amines); conditionspolar aprotic solvents, room temperature to moderate heating.
Major Products Formed
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Substitution: Substituted products with different functional groups replacing the original substituents.
Scientific Research Applications
N~1~,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for certain diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A structurally similar compound with tetramethyl groups attached to a butanediamine backbone.
N,N,N’,N’-Tetramethyl-1,4-diaminobutane: Another related compound with a similar backbone but different functional groups.
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide stands out due to its unique diazocine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
76397-38-1 |
|---|---|
Molecular Formula |
C12H18N4O2 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetramethyl-1,4-diazocine-1,4-dicarboxamide |
InChI |
InChI=1S/C12H18N4O2/c1-13(2)11(17)15-7-5-6-8-16(10-9-15)12(18)14(3)4/h5-10H,1-4H3 |
InChI Key |
WNGCZVJNANITCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1C=CC=CN(C=C1)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


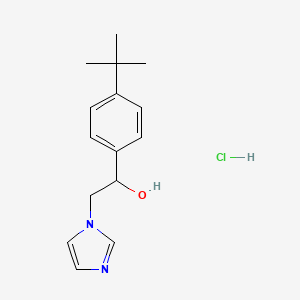
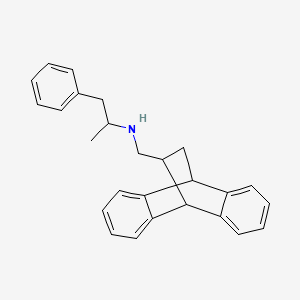

![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)
![N-[(2'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14444106.png)


![Methyl 2-[benzoyl(methyl)amino]benzoate](/img/structure/B14444123.png)
![25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione](/img/structure/B14444124.png)

